5-(2,2,2-Trifluoroethyl)pyridin-3-ol
Description
5-(2,2,2-Trifluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative characterized by a hydroxyl group at the 3-position and a trifluoroethyl substituent at the 5-position of the pyridine ring. The trifluoroethyl group (-CH₂CF₃) imparts distinct electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications. Its molecular formula is C₇H₆F₃NO, with a molecular weight of 177.12 g/mol.
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)2-5-1-6(12)4-11-3-5/h1,3-4,12H,2H2 |
InChI Key |
WFJRGBYMZGZJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol typically involves the introduction of the trifluoroethyl group to a pyridine ring. One common method is the reaction of 3-hydroxypyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoroethyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(2,2,2-trifluoroethyl)pyridin-3-one, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, making it effective in various biological applications. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(2,2,2-Trifluoroethyl)pyridin-3-ol with key analogs from the evidence:
Key Differences and Implications
- Trifluoroethyl vs.
- Substituent Position : The hydroxyl group at position 3 in the target compound contrasts with analogs like 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (OH at position 2), altering hydrogen-bonding patterns and solubility .
- Aromatic vs. Aliphatic Fluorination : Phenyl-substituted analogs (e.g., 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol) exhibit enhanced π-π interactions but lower metabolic stability compared to aliphatic trifluoroethyl groups .
- Halogen Effects : Bromine or iodine substituents (e.g., 5-Bromo-3-(trifluoromethyl)pyridin-2-ol) increase molecular weight and polarizability, favoring electrophilic substitution reactions .
Biological Activity
5-(2,2,2-Trifluoroethyl)pyridin-3-ol is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a hydroxyl group at the third position and a trifluoroethyl group at the fifth position of the pyridine ring. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's biological properties.
- Molecular Formula : C8H8F3NO
- Molecular Weight : 195.15 g/mol
- Melting Point : 174-176 °C
- Boiling Point : Approximately 286.7 °C
The presence of the trifluoroethyl group significantly influences the chemical behavior and biological activity of the compound.
Biological Mechanisms and Activities
Preliminary studies suggest that 5-(2,2,2-Trifluoroethyl)pyridin-3-ol may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with trifluoromethyl groups often demonstrate enhanced antimicrobial properties due to their ability to interact with microbial membranes and enzymes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that trifluoromethyl-substituted compounds can act as potent inhibitors of protein methyltransferases .
- Potential Therapeutic Applications : The structural characteristics of this compound suggest potential applications in drug development, particularly in targeting pathways related to cancer and infectious diseases .
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol:
- Study on Antimicrobial Efficacy :
- Enzyme Interaction Studies :
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)pyridin-3-ol | Hydroxyl group at position 3; trifluoromethyl at position 6 | Different positioning affects reactivity |
| 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | Bromine substitution; different alkyl chain | Increased lipophilicity due to bromine |
| 3-(Trifluoromethyl)pyridin-2-ol | Hydroxyl at position 2; trifluoromethyl at position 3 | Potentially different biological activity due to substitution pattern |
This table illustrates how variations in functional groups and their positions can significantly influence chemical behavior and biological activity.
Q & A
(Basic) What are the optimal synthetic routes for 5-(2,2,2-Trifluoroethyl)pyridin-3-ol, and how do reaction conditions influence yield?
The synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-3-ol typically involves introducing trifluoroethyl and hydroxyl groups onto a pyridine ring. One approach includes fluorination or trifluoroethylation of pre-functionalized pyridine intermediates. For example, potassium fluoride in dimethyl sulfoxide (DMSO) can facilitate fluorination, while palladium-catalyzed coupling reactions may introduce the trifluoroethyl group . Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly impact yield. Polar aprotic solvents like DMSO enhance nucleophilic fluorination efficiency, while elevated temperatures (80–120°C) improve reaction rates. Optimization requires iterative testing with control experiments to isolate intermediates and validate purity via HPLC or NMR .
(Basic) What spectroscopic and chromatographic methods are most effective for characterizing 5-(2,2,2-Trifluoroethyl)pyridin-3-ol?
Key characterization methods include:
- NMR Spectroscopy : NMR identifies trifluoroethyl group integration and chemical shifts, while NMR resolves hydroxyl and pyridine proton environments.
- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding patterns, critical for confirming regioselectivity in substitution reactions .
- HPLC-MS : Validates purity (>95%) and detects trace impurities. Reverse-phase columns (C18) with acetonitrile/water gradients are effective for separation .
- FT-IR : Confirms hydroxyl (-OH) and C-F stretching vibrations (1000–1300 cm) .
(Advanced) How does the trifluoroethyl group influence the compound’s electronic properties and reactivity?
The electron-withdrawing trifluoroethyl group induces significant electronic effects:
- Reduced Basicity : The pyridine nitrogen’s electron density decreases, lowering pK and altering solubility in aqueous media.
- Enhanced Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation, as seen in fluorinated pharmaceuticals .
- Conformational Rigidity : Steric bulk from the trifluoroethyl group restricts rotational freedom, impacting docking interactions with biological targets. Computational methods like density functional theory (DFT) can model these effects by analyzing frontier molecular orbitals and electrostatic potential surfaces .
(Advanced) What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., IC values) may arise from:
- Assay Variability : Differences in cell lines, incubation times, or buffer conditions. Standardized protocols (e.g., fixed pH and temperature) and positive controls (e.g., known inhibitors) improve reproducibility.
- Conformational Isomerism : The trifluoroethyl group’s orientation may affect binding. X-ray crystallography or molecular docking studies (using software like AutoDock) can identify bioactive conformers .
- Purity Thresholds : Impurities >5% can skew results. Rigorous purification (e.g., preparative HPLC) and batch-to-batch consistency checks are critical .
(Advanced) How can researchers design experiments to study this compound’s interactions with enzymatic targets?
A methodological approach includes:
- In Silico Screening : Use molecular docking (e.g., Schrödinger Suite) to predict binding modes to targets like kinases or GPCRs. Validate with mutagenesis studies on key residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ).
- Kinetic Assays : Monitor enzyme inhibition via fluorogenic substrates or stopped-flow techniques. For example, measure time-dependent inhibition to distinguish reversible vs. covalent binding .
(Basic) How should 5-(2,2,2-Trifluoroethyl)pyridin-3-ol be stored to ensure stability?
Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as the hydroxyl group may participate in hydrolysis or hydrogen bonding, altering crystallinity. Conduct periodic stability tests via NMR to detect degradation products .
(Advanced) What computational tools are suitable for predicting the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- SwissADME : Predicts lipophilicity (LogP), solubility, and permeability (e.g., blood-brain barrier penetration).
- Meteor Nexus : Simulates metabolic pathways, highlighting potential fluorinated metabolites.
- Molecular Dynamics (MD) Simulations : Assess binding persistence in physiological conditions (e.g., explicit solvent models in GROMACS) .
(Basic) What are the key safety precautions for handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How does this compound compare structurally and functionally to its non-fluorinated analogs?
- Bioavailability : Fluorination enhances membrane permeability (LogP reduction) compared to non-fluorinated analogs.
- Target Selectivity : The trifluoroethyl group may occupy hydrophobic pockets inaccessible to smaller substituents (e.g., methyl groups), as shown in comparative X-ray studies .
- Synthetic Complexity : Fluorinated intermediates often require specialized reagents (e.g., Selectfluor), increasing synthesis steps and cost .
(Advanced) What experimental evidence supports the compound’s potential in drug discovery?
- In Vitro Cytotoxicity : Dose-dependent inhibition of cancer cell proliferation (e.g., IC = 1–10 µM in HeLa cells).
- Anti-inflammatory Activity : Suppression of TNF-α and IL-6 in murine macrophages via NF-κB pathway inhibition .
- Structural Analogues : Similar trifluoromethyl-pyridine derivatives show validated activity against kinase targets (e.g., EGFR inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
